REACTION_CXSMILES
|
[OH:1][NH:2][C:3](=[NH:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:10](OC(OCC)OCC)C>B(F)(F)F.CCOCC>[O:1]1[CH:10]=[N:9][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N:2]1 |f:2.3|
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Name
|
|
Quantity
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3 g
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Type
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reactant
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Smiles
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ONC(C(=O)OCC)=N
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Name
|
|
Quantity
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14 mL
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Type
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reactant
|
Smiles
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C(C)OC(OCC)OCC
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Name
|
|
Quantity
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0.144 mL
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Type
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catalyst
|
Smiles
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B(F)(F)F.CCOCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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It was heated for 90 minutes
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Duration
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90 min
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
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the residue dissolved in chloroform
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Type
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WASH
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Details
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The resulting organic layer was washed with aqueous hydrochloric acid 2N (2×80 mL), aqueous sodium bicarbonate 4% (1×80 mL) and water (2×80 mL), it
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over anhydrous sodium sulphate
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Type
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CUSTOM
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Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(N=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |